Azido-PEG11-t-butyl ester Azido-PEG11-t-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC16018225
InChI: InChI=1S/C29H57N3O13/c1-29(2,3)45-28(33)4-6-34-8-10-36-12-14-38-16-18-40-20-22-42-24-26-44-27-25-43-23-21-41-19-17-39-15-13-37-11-9-35-7-5-31-32-30/h4-27H2,1-3H3
SMILES:
Molecular Formula: C29H57N3O13
Molecular Weight: 655.8 g/mol

Azido-PEG11-t-butyl ester

CAS No.:

Cat. No.: VC16018225

Molecular Formula: C29H57N3O13

Molecular Weight: 655.8 g/mol

* For research use only. Not for human or veterinary use.

Azido-PEG11-t-butyl ester -

Specification

Molecular Formula C29H57N3O13
Molecular Weight 655.8 g/mol
IUPAC Name tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Standard InChI InChI=1S/C29H57N3O13/c1-29(2,3)45-28(33)4-6-34-8-10-36-12-14-38-16-18-40-20-22-42-24-26-44-27-25-43-23-21-41-19-17-39-15-13-37-11-9-35-7-5-31-32-30/h4-27H2,1-3H3
Standard InChI Key TVNIWZCSQMCKCI-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Azido-PEG11-t-butyl ester belongs to the class of heterobifunctional PEG linkers, featuring three distinct components:

  • Azide Terminal Group (-N₃): A highly reactive moiety that participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming stable triazole linkages.

  • PEG11 Spacer: An 11-unit polyethylene glycol chain that confers hydrophilicity, flexibility, and improved solubility in aqueous environments .

  • t-Butyl Ester Group: A protective group that masks the carboxyl functionality until deprotection under acidic conditions .

The compound’s molecular formula, C₂₉H₅₇N₃O₁₃, reflects its extended PEG backbone and functional termini .

Physical and Chemical Properties

Key physicochemical characteristics are summarized in Table 1.

Table 1: Physicochemical Profile of Azido-PEG11-t-Butyl Ester

PropertyValue/DescriptionSource
Molecular Weight655.78 g/mol
AppearanceWhite to off-white powder
SolubilitySoluble in DMSO, DMF; partially in H₂O
Storage Conditions-20°C (long-term); 0–4°C (short-term)
Stability>3 years when stored anhydrous

The tert-butyl ester group enhances stability during storage but undergoes hydrolysis in acidic media (pH < 4) to yield a carboxylic acid . The azide group remains inert under physiological conditions, enabling selective conjugation.

Synthesis and Manufacturing

Synthetic Pathway

The synthesis of Azido-PEG11-t-butyl ester involves three principal stages (Figure 1):

  • PEG Backbone Preparation:

    • An 11-unit PEG chain is synthesized via ring-opening polymerization of ethylene oxide, followed by end-capping with hydroxyl groups.

  • Azide Functionalization:

    • One terminal hydroxyl group is converted to an azide using sodium azide (NaN₃) in a polar aprotic solvent (e.g., DMF) .

  • t-Butyl Ester Incorporation:

    • The opposing hydroxyl group undergoes esterification with tert-butyl bromoacetate in the presence of a base (e.g., K₂CO₃) .

Key Challenges:

  • Avoiding azide reduction during synthesis requires inert atmospheres and low temperatures.

  • Purification via column chromatography or recrystallization ensures >98% purity .

Reactivity and Mechanism of Action

Click Chemistry Applications

The azide terminus engages in strain-promoted azide-alkyne cycloaddition (SPAAC) or CuAAC reactions. For example:

R-C≡CH + N₃-PEG11-t-butyl esterR-1,2,3-triazole-PEG11-t-butyl ester\text{R-C≡CH + N₃-PEG11-t-butyl ester} \rightarrow \text{R-1,2,3-triazole-PEG11-t-butyl ester}

This reaction proceeds with near-quantitative yields under ambient conditions, making it ideal for conjugating biomolecules like antibodies or nanoparticles .

Deprotection Dynamics

The tert-butyl ester is cleaved via acidolysis (e.g., trifluoroacetic acid) to expose a carboxylic acid group, enabling further conjugation through carbodiimide chemistry :

t-Bu-O-CO-PEG11-N₃H⁺HOOC-PEG11-N₃\text{t-Bu-O-CO-PEG11-N₃} \xrightarrow{\text{H⁺}} \text{HOOC-PEG11-N₃}

Biomedical and Industrial Applications

Drug Delivery Systems

Azido-PEG11-t-butyl ester facilitates the development of “stealth” liposomes and polymer-drug conjugates. For instance:

  • Paclitaxel Conjugates: PEGylation via azide-alkyne click chemistry extends plasma half-life by reducing renal clearance .

  • Targeted Therapies: Functionalization with folate or HER2 antibodies enables tumor-specific delivery.

Diagnostic Imaging

In optical imaging probes, the PEG11 spacer minimizes steric hindrance between targeting antibodies (e.g., anti-EGFR) and fluorophores (e.g., indocyanine green), enhancing signal-to-noise ratios.

Materials Science

The compound serves as a crosslinker in hydrogel synthesis, where tunable PEG length modulates mesh size and drug release kinetics.

Comparative Analysis with Analogous Compounds

Table 2: Comparison of Azido-PEG Derivatives

CompoundPEG LengthMolecular WeightKey Applications
Azido-PEG1-t-butyl ester1 unit215.25 g/molSmall-molecule conjugates
Azido-PEG11-t-butyl ester11 units655.78 g/molProtein conjugation, hydrogels
Amino-PEG11-t-butyl ester11 units655.8 g/molPeptide synthesis

Longer PEG chains (e.g., PEG11 vs. PEG1) improve solubility and reduce immunogenicity but may increase viscosity in formulation .

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